molecular formula C4H2ClN3O2 B1586499 2-Chloro-5-nitropyrazine CAS No. 87885-45-8

2-Chloro-5-nitropyrazine

Cat. No. B1586499
CAS RN: 87885-45-8
M. Wt: 159.53 g/mol
InChI Key: LONXFNWBWBLJNP-UHFFFAOYSA-N
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Description

2-Chloro-5-nitropyrazine is an organic compound with the molecular formula C4H2ClN3O2 . It has a molecular weight of 159.53 and is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

  • Organic Synthesis Intermediate

    • 2-Chloro-5-nitropyrazine can be used as an organic synthesis intermediate . This means it can be used in the production of a wide range of other chemical compounds .
  • Pharmaceutical Intermediate

    • It can also be used as a pharmaceutical intermediate , which means it can be used in the synthesis of various pharmaceuticals .
  • Agricultural Chemicals

    • 2-Chloro-5-nitropyrazine is an important intermediate in agricultural chemicals . It can be used in the synthesis of various pesticides and other agricultural chemicals .
  • Medicine Industry

    • In the medicine industry, 2-Chloro-5-nitropyrazine is used as an important intermediate for more synthetic Tri-Biocins . Tri-Biocins are a type of antibiotic .
  • Chemical Synthesis Studies

    • 2-Chloro-5-nitropyrazine may be used in chemical synthesis studies . This means it can be used in laboratory experiments to study the synthesis of various chemical compounds .
  • Preparation of High-Yield 2-Chloro-5-Nitropyridine

    • A method has been developed for the preparation of high-yield 2-chloro-5-nitropyridine . This method uses 2-halogenated acrylate as an initial raw material, sequentially condenses with nitromethane and triethyl orthoformate, cyclizes pyridine to obtain 2-hydroxy-5-nitropyridine, and prepares the 2-chloro-5-nitropyridine by chlorination .
  • Preparation of 2-chloro-5-nitropyridine

    • A method has been developed for the preparation of high-yield 2-chloro-5-nitropyridine . This method uses 2-halogenated acrylate as an initial raw material, sequentially condenses with nitromethane and triethyl orthoformate, cyclizes pyridine to obtain 2-hydroxy-5-nitropyridine, and prepares the 2-chloro-5-nitropyridine by chlorination .
  • Chemical Production Process

    • 2-Chloro-5-nitropyridine can be used as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development process and chemical production process .
  • Synthesis of Bactericides, Plant Growth Regulators, Antibiotics and Other Medicaments

    • 2-chloro-5-nitropyridine is an important pyridine derivative and is an intermediate for synthesizing bactericides, plant growth regulators, antibiotics and other medicaments .

properties

IUPAC Name

2-chloro-5-nitropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClN3O2/c5-3-1-7-4(2-6-3)8(9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONXFNWBWBLJNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363595
Record name 2-chloro-5-nitropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-nitropyrazine

CAS RN

87885-45-8
Record name 2-chloro-5-nitropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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